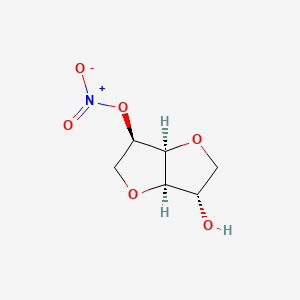
单硝酸异山梨酯
描述
Isosorbide mononitrate is an organic nitrate with vasodilating properties, primarily used in the prevention and treatment of angina pectoris caused by coronary artery disease . It is an active metabolite of isosorbide dinitrate and works by relaxing the smooth muscles of both arteries and veins, predominantly veins, to reduce cardiac preload .
科学研究应用
单硝酸异山梨酯在科学研究中有广泛的应用。 在化学领域,它被用作研究硝化反应和溶剂对晶体形态影响的模型化合物 . 在生物学和医学领域,它因其血管扩张特性而被广泛用于治疗冠心病和心力衰竭等疾病 . 在制药行业,它用于开发缓释制剂,以提高患者依从性 .
作用机制
生化分析
Biochemical Properties
Isosorbide mononitrate plays a crucial role in biochemical reactions by acting as a nitric oxide donor. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscles. The compound interacts with various enzymes and proteins, including guanylate cyclase, which is activated by nitric oxide. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation . Additionally, isosorbide mononitrate interacts with hemoglobin and other heme-containing proteins, facilitating the release of nitric oxide .
Cellular Effects
Isosorbide mononitrate influences various cellular processes, particularly in vascular smooth muscle cells. It induces vasodilation by increasing cGMP levels, which in turn reduces intracellular calcium concentrations, leading to muscle relaxation . This compound also affects cell signaling pathways, including the nitric oxide-cGMP pathway, which plays a significant role in regulating vascular tone and blood pressure . Furthermore, isosorbide mononitrate can impact gene expression by modulating the activity of transcription factors involved in the response to nitric oxide .
Molecular Mechanism
The molecular mechanism of isosorbide mononitrate involves its conversion to nitric oxide, which then activates guanylate cyclase in vascular smooth muscle cells . This activation increases cGMP levels, leading to the relaxation of smooth muscles. The binding of nitric oxide to the heme moiety of guanylate cyclase is a critical step in this process . Additionally, isosorbide mononitrate may inhibit or activate other enzymes involved in nitric oxide metabolism, further influencing its effects on vascular tone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isosorbide mononitrate can change over time due to its stability and degradation. The compound is relatively stable, but its effectiveness may decrease with prolonged exposure to light and air . Long-term studies have shown that isosorbide mononitrate maintains its vasodilatory effects over extended periods, although tolerance may develop with continuous use . In vitro and in vivo studies have demonstrated that the compound can have sustained effects on cellular function, particularly in terms of reducing vascular resistance and improving blood flow .
Dosage Effects in Animal Models
The effects of isosorbide mononitrate vary with different dosages in animal models. At lower doses, the compound effectively reduces vascular resistance and improves myocardial oxygen supply without significant adverse effects . At higher doses, isosorbide mononitrate can cause hypotension and other toxic effects . Studies in dogs have shown that doses of 20 mg per dog significantly reduce S-T segment elevations, indicating a protective effect against myocardial ischemia . Higher doses do not necessarily enhance these effects and may lead to adverse outcomes .
Metabolic Pathways
Isosorbide mononitrate is metabolized primarily in the liver, where it undergoes denitration to form isosorbide . This metabolic pathway involves enzymes such as cytochrome P450, which facilitate the conversion of isosorbide mononitrate to its inactive metabolites . The compound follows dose-linear kinetics, meaning its pharmacokinetic profile remains consistent across different doses . The metabolic degradation of isosorbide mononitrate is slower compared to other nitrates, contributing to its longer duration of action .
Transport and Distribution
Isosorbide mononitrate is well-absorbed after oral administration and is widely distributed throughout the body . It has a high bioavailability of over 95%, with minimal protein binding . The compound is transported in the bloodstream and distributed to various tissues, including the heart and vascular smooth muscles . Its volume of distribution is approximately 0.62 liters per kilogram, indicating extensive tissue penetration . The systemic clearance of isosorbide mononitrate is primarily through hepatic metabolism .
Subcellular Localization
Within cells, isosorbide mononitrate is localized primarily in the cytoplasm, where it exerts its vasodilatory effects . The compound does not require specific targeting signals or post-translational modifications for its activity. Instead, it relies on its ability to release nitric oxide, which then diffuses to its target sites within the cell . The subcellular localization of isosorbide mononitrate ensures that it can effectively interact with guanylate cyclase and other proteins involved in nitric oxide signaling .
准备方法
单硝酸异山梨酯可以通过多种方法合成。一种常见的方法是将山梨醇脱水得到脱水山梨醇,然后在N,N-二甲基氨基吡啶存在下用乙酸酐保护。 然后用硝酸/乙酸酐/乙酸体系对受保护的化合物进行硝化,并用碳酸钾-甲醇体系去除保护基 . 另一种方法涉及使用一锅法,其中山梨醇用浓硫酸脱水并环合,然后进行硝化和还原反应 .
化学反应分析
单硝酸异山梨酯会发生各种化学反应,包括硝化、还原和乙酰化。 这些反应中常用的试剂包括硝酸、乙酸酐和碳酸钾 . 这些反应形成的主要产物是单硝酸异山梨酯及其衍生物,它们用于制药配方 .
相似化合物的比较
单硝酸异山梨酯通常与其他硝酸酯,如二硝酸异山梨酯和硝酸甘油进行比较。 单硝酸异山梨酯由于吸收和代谢缓慢,其作用时间更长,临床效果更可预测 . 与作用时间很短的硝酸甘油不同,单硝酸异山梨酯能长时间缓解心绞痛 . 另一方面,二硝酸异山梨酯代谢成单硝酸异山梨酯,使得后者成为发挥治疗作用的主要活性代谢产物 .
类似化合物
- 二硝酸异山梨酯
- 硝酸甘油
- 2-单硝酸异山梨酯
您是否想了解更多关于单硝酸异山梨酯的信息?
属性
IUPAC Name |
[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXYYJSYQOXTPL-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023176 | |
| Record name | Isosorbide 5-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.70e+01 g/L | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Isosorbide mononitrate acts as a prodrug for nitric oxide (NO), which is a potent vasodilator gas that is released when the drug is metabolized. NO activates soluble guanylyl cyclase in vascular endothelial cells, which increases the intracellular concentrations of cyclic GMP (cGMP). cGMP activates cGMP-dependent protein kinases, such as protein kinase G and I, which activates the downstream intracellular cascades. The downstream cascade results in reduced intracellular concentrations of calcium, caused by processes including inhibition of IP3-mediated pathway, phosphorylation of big calcium-activated potassium channel leading to cell hyperpolarization and reduced calcium influx, and increased calcium efflux via the Ca2+-ATPase-pump. Reduced intracellular calcium concentrations lead to the dephosphorylation of myosin light chains and the relaxation of smooth muscle cells. | |
| Record name | Isosorbide mononitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
16051-77-7 | |
| Record name | ISOSORBIDE-5-MONONITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19165 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isosorbide mononitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosorbide mononitrate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosorbide mononitrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01020 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOSORBIDE MONONITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isosorbide 5-mononitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isosorbide mononitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOSORBIDE MONONITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
88 - 91 °C | |
| Record name | Isosorbide Mononitrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isosorbide mononitrate exert its therapeutic effect?
A1: Isosorbide mononitrate is a nitric oxide donor. [, , , , , ] It primarily acts by dilating blood vessels, which leads to a reduction in blood pressure. [, , , ] This vasodilatory effect is mediated by the release of nitric oxide, which relaxes smooth muscle cells in the vessel walls. [, , , , ]
Q2: Does isosorbide mononitrate directly interact with a specific receptor?
A2: While isosorbide mononitrate itself doesn't bind to a specific receptor, its metabolite, nitric oxide, interacts with soluble guanylate cyclase. [, , ] This interaction triggers a cascade of intracellular events that ultimately lead to smooth muscle relaxation and vasodilation.
Q3: What is the molecular formula and weight of isosorbide mononitrate?
A3: The molecular formula of isosorbide mononitrate is C6H9NO6 and its molecular weight is 191.14 g/mol. []
Q4: Is there any information available on the spectroscopic characteristics of isosorbide mononitrate?
A4: The provided research papers primarily focus on the pharmaceutical and clinical aspects of isosorbide mononitrate. [1-24] Specific spectroscopic data, such as UV-Vis, IR, or NMR, is not discussed in these papers.
Q5: Has the compatibility of isosorbide mononitrate with other medications been studied?
A5: Yes, research indicates that isosorbide mononitrate injection is compatible with milrinone injection, and can be used in combination, although it's recommended to use the mixture within 24 hours after mixing. [] Further research suggests combining isosorbide mononitrate with metoprolol sustained-release tablets is more effective for preventing angina pectoris recurrence than using isosorbide mononitrate alone. []
Q6: Is there evidence of isosorbide mononitrate's stability under different conditions?
A6: Studies have explored the stability of isosorbide mononitrate in different formulations and conditions. One study highlights a hemihydrate form of isosorbide mononitrate with good stability and minimal moisture absorption even in high-humidity environments. [] Additionally, specific formulations of sustained-release tablets have demonstrated stability and reproducible drug release profiles. []
Q7: Are there efforts to improve the stability of isosorbide mononitrate formulations?
A7: Yes, research highlights the development of a micro-porous osmotic pump tablet formulation for isosorbide mononitrate. [] This formulation aims to deliver the drug at a constant rate, leading to stable blood concentrations and potentially reducing side effects and drug resistance.
Q8: How is isosorbide mononitrate absorbed and metabolized in the body?
A8: Isosorbide mononitrate is rapidly absorbed following oral administration. [, , ] It is metabolized in the liver, and its primary active metabolite is nitric oxide. [, , , , ]
Q9: Does the route of administration affect the pharmacokinetic profile of isosorbide mononitrate?
A10: Yes, research has explored different routes of administration for isosorbide mononitrate, including oral, intravenous, and nasal. [, , , ] As expected, the pharmacokinetic profiles differ depending on the route, with intravenous administration leading to faster onset of action but shorter duration compared to oral sustained-release formulations. [, , , , ]
Q10: What preclinical models have been used to study the effects of isosorbide mononitrate?
A11: Research utilizing a rat model of chronic mountain sickness (CMS) demonstrated the potential therapeutic benefit of isosorbide mononitrate. [] The study found that isosorbide mononitrate improved various indicators of CMS, including cardiac function and blood oxygen levels. [] Additionally, beagle dogs were used to evaluate the pharmacokinetics and bioavailability of a 5-isosorbide mononitrate nasal spray. []
Q11: What are the primary clinical applications of isosorbide mononitrate?
A12: Isosorbide mononitrate is primarily used for the treatment and prevention of angina pectoris. [, , , , , , , , , ] It is also being investigated for its potential in treating other conditions, such as heart failure with preserved ejection fraction and hypertension in hemodialysis patients. [, ]
Q12: Have clinical trials assessed the long-term efficacy of isosorbide mononitrate?
A13: While numerous studies demonstrate the short-term efficacy of isosorbide mononitrate in angina pectoris, long-term data is more limited. [, , ] Several large-scale studies are currently underway to evaluate the long-term effects of isosorbide mononitrate on morbidity and mortality in patients with angina and heart failure. []
Q13: What is the safety profile of isosorbide mononitrate?
A14: Isosorbide mononitrate is generally well-tolerated. [, , , ] The most common side effect is headache, which is often transient and can be managed with dosage adjustments. [, , , ]
Q14: What analytical techniques are commonly employed for the detection and quantification of isosorbide mononitrate?
A15: Several analytical methods have been utilized to determine the concentration of isosorbide mononitrate in various matrices. These include gas chromatography with electron capture detection (GC-ECD) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection. [, , , , ]
Q15: What is the importance of validating analytical methods for drug analysis?
A16: Analytical method validation is crucial to ensure the accuracy, precision, and reliability of the data generated. [, , , , ] It involves establishing specific parameters like linearity, sensitivity, accuracy, precision, and stability of the analyte under specific conditions. This guarantees the method is suitable for its intended purpose and the results are reliable for decision-making.
Q16: Has the impact of isosorbide mononitrate on the autonomic nervous system been investigated?
A17: Yes, research suggests that isosorbide mononitrate can influence the autonomic nervous system by affecting the sinoatrial node pacemaker activity, potentially impacting heart rate variability. [] This effect has been observed in patients with stable angina, with and without hypertension. []
Q17: Is there research on alternative uses of isosorbide mononitrate outside of cardiology?
A18: While predominantly used in cardiology, some studies explore using isosorbide mononitrate for cervical ripening in pregnant women. [, , , ] Research suggests that it may have a role in inducing labor, particularly when combined with misoprostol, but further investigation is needed to determine optimal protocols and safety profiles. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


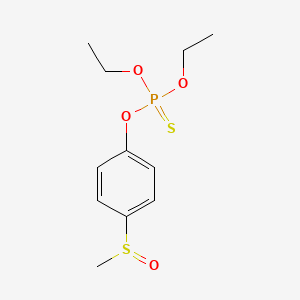

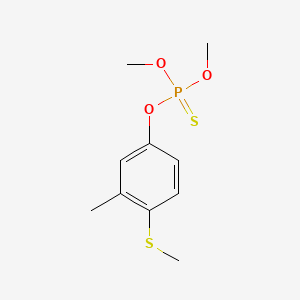
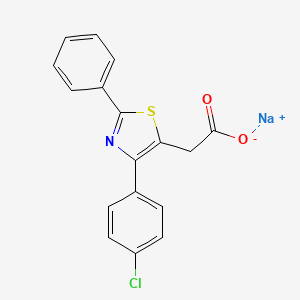



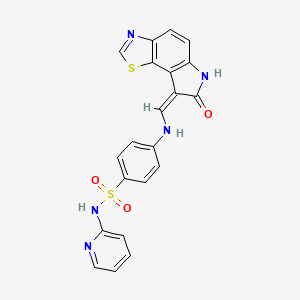
![(2R)-methyl-1-{3-[2-(3-pyridinyloxy)ethoxy]-2-pyrazinyl}piperazine](/img/structure/B1672550.png)
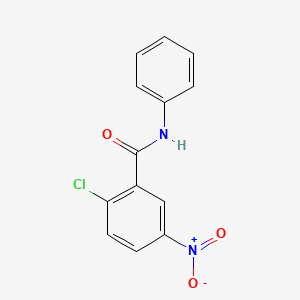

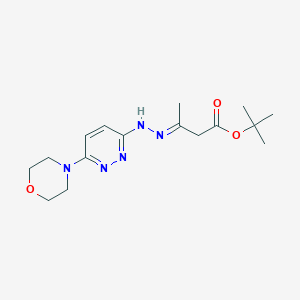
![1-(2-Chloroethyl)-3-[4-[2-chloroethylcarbamoyl(nitroso)amino]-2,3-dihydroxybutyl]-1-nitrosourea](/img/structure/B1672557.png)

